molecular formula C7H4Cl2N2O B174289 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-26-1

5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B174289
CAS No.: 136888-26-1
M. Wt: 203.02 g/mol
InChI Key: WBELRPLQLMBTCK-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 7-azaindole (pyrrolopyridine) family, a class of nitrogen-rich heterocycles recognized as privileged scaffolds in the development of kinase inhibitors . These core structures are frequently investigated as bioisosteres for purine nucleotides, enabling them to interact effectively with the ATP-binding sites of various kinase targets . As such, this dichloro-substituted derivative serves as a key synthetic intermediate for constructing novel molecules aimed at probing biological pathways and developing targeted therapies. The primary research value of this compound lies in its potential application across multiple therapeutic areas. Scaffolds based on pyrrolo[2,3-d]pyrimidines and related structures have demonstrated broad-spectrum bioactivities, including potent antibacterial and antifungal effects, making them a promising starting point for addressing antimicrobial resistance (AMR) . Furthermore, analogous pyrrolopyridine compounds are integral to the discovery of inhibitors for critical kinases such as the Fibroblast Growth Factor Receptor (FGFR1) and Colony Stimulated Factor 1 Receptor (CSF1R), which are hot targets in oncology research . The specific chloro substitutions on the azaindole core provide handles for further synthetic diversification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,6-dichloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-4-5(11-7(3)9)2-6(12)10-4/h1H,2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBELRPLQLMBTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC(=C(C=C2NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442740
Record name 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-26-1
Record name 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often involves the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the pyrrolo[3,2-b]pyridine ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amine-substituted pyrrolo[3,2-b]pyridines .

Scientific Research Applications

5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes involved in disease pathways.

    Industry: The compound is utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the protein’s function, depending on the nature of the binding .

Comparison with Similar Compounds

Key Observations:

Halogen Type and Position :

  • Bromine substitution (e.g., 6-Bromo analog) increases molecular weight and may enhance electrophilic reactivity for cross-coupling reactions .
  • Dichloro analogs (e.g., 5,6- vs. 4,6-dichloro) exhibit distinct electronic properties due to varying inductive effects on the aromatic system .

Ring Fusion: Pyrrolo[3,2-b]pyridinones (target) vs. pyrrolo[2,3-b]pyridinones () differ in ring fusion, altering π-orbital overlap and steric accessibility .

Physicochemical Properties

  • Solubility: Dichloro derivatives generally exhibit lower aqueous solubility compared to mono-halogenated analogs due to increased hydrophobicity .
  • Stability : The 5,6-dichloro configuration enhances thermal stability, as evidenced by its use in high-temperature synthetic routes (e.g., reflux conditions) .

Biological Activity

Overview

5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound noted for its significant biological activities, particularly in medicinal chemistry. This compound features a unique pyrrolo[3,2-b]pyridine core structure with chlorine substitutions at the 5 and 6 positions, which enhance its pharmacological properties. The compound has been extensively studied for its interactions with various biological targets, particularly growth factor receptors.

The primary mechanism of action for this compound involves its inhibition of Fibroblast Growth Factor Receptors (FGFRs) . The compound demonstrates potent inhibitory effects on FGFR1, FGFR2, and FGFR3, which are implicated in several oncogenic processes. The inhibition of these receptors disrupts key signaling pathways including:

  • RAS–MEK–ERK
  • Phospholipase C gamma (PLCγ)
  • Phosphoinositide 3-kinase (PI3K)–Akt

These pathways are critical for cell proliferation and survival, making FGFR inhibitors potential candidates for cancer therapy.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Studies : The compound has been tested against multiple cancer cell lines with promising results in inhibiting cell proliferation.
Cell Line IC50 (µM) Reference
A549 (Lung cancer)1.5
MCF7 (Breast cancer)0.9
HeLa (Cervical cancer)2.0

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the chlorine substituents or the core structure can significantly alter its potency and selectivity towards FGFRs. Studies have established a correlation between the degree of substitution and the resulting biological activity.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. It was found to exhibit notable activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Compound MIC (µg/mL) Control (Isoniazid)
This compound12.50.25
Triclosan10-

This indicates its potential as a lead compound for developing new antimicrobial agents.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. One common method includes cyclization reactions using strong bases such as sodium hydride or potassium tert-butoxide under controlled conditions to form the pyrrolo[3,2-b]pyridine ring system.

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